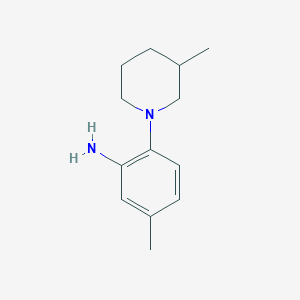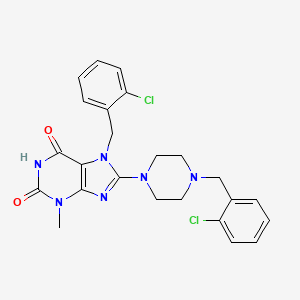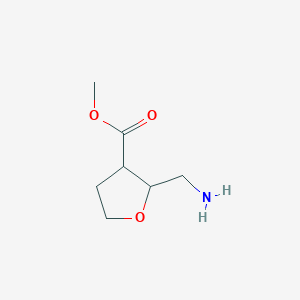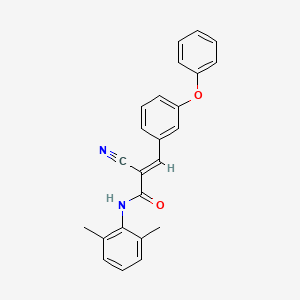
1,2-Dipyridin-2-yl-N,N-bis(quinolin-2-ylmethyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates has been described, which utilizes easily accessible N-hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .科学的研究の応用
Fluorescent Sensors
- Fluorescence Detection of Inorganic Cations : A compound similar to 1,2-Dipyridin-2-yl-N,N-bis(quinolin-2-ylmethyl)ethanamine, acting as a fluorescent sensor, can detect small inorganic cations in polar solvents. The mechanism involves an electron transfer within the molecule, affected by the complexation with cations like lithium, sodium, barium, magnesium, calcium, and zinc, leading to significant fluorescence changes (Mac et al., 2010).
Organometallic Chemistry
- Synthesis of Metal Complexes : These compounds are used in synthesizing various metal complexes. For example, complexes with rhodium have been synthesized using related ligands, contributing to the study of organometallic chemistry and potential applications in catalysis (Nonoyama, 1974).
Chiral and Pseudo C3-Symmetric Complexes
- Formation of Chiral Complexes : Ligands similar to this compound have been used to create chiral, pseudo C3-symmetric complexes with metals like Zn and Cu. These complexes have potential applications in chiral catalysis and enantioselective reactions (Canary et al., 1998).
Coordination Chemistry
- Development of Coordination Compounds : Such compounds play a crucial role in the development of coordination compounds involving metal ions and ligands with multiple nitrogen atoms. These complexes are explored for various applications, including targeted delivery of therapeutic agents like nitric oxide to biological sites (Yang et al., 2017).
Corrosion Inhibition
- Inhibition of Steel Corrosion : Triazine derivatives with similar structural motifs have been studied for their role in inhibiting steel corrosion in acidic solutions, highlighting their potential as effective organic inhibitors in industrial applications (El‐Faham et al., 2016).
Asymmetric Hydrogenation
- Catalysis in Asymmetric Hydrogenation : These compounds are also used in the development of rigid P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, which is crucial in producing chiral pharmaceutical ingredients (Imamoto et al., 2012).
Optical and Electronic Properties
- Study of Optical and Electronic Properties : These ligands are investigated for their role in complexes exhibiting interesting optical and electronic properties, like UV-visible and EPR spectroscopy, which could be vital for understanding molecular electronics and photophysics (Wei et al., 2006).
作用機序
Target of Action
Compounds with similar structures have been known to form coordinate bonds with metal ions such as Mn(II) and Fe(II) . The primary targets could be these metal ions in biological systems.
Mode of Action
The compound might interact with its targets (metal ions) through coordinate bonds. An additional coordinating bond can be formed between the metal ion and a neutral molecule of nitric oxide (NO) .
Biochemical Pathways
The interaction of the compound with metal ions might affect various biochemical pathways. For instance, it might influence the pathways involving nitric oxide, given its potential to form a coordinating bond with NO .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. For instance, if it influences nitric oxide pathways, it might have effects on inflammation, neurological signaling, and vasodilation .
特性
IUPAC Name |
1,2-dipyridin-2-yl-N,N-bis(quinolin-2-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H27N5/c1-3-12-29-24(9-1)15-17-27(35-29)22-37(23-28-18-16-25-10-2-4-13-30(25)36-28)32(31-14-6-8-20-34-31)21-26-11-5-7-19-33-26/h1-20,32H,21-23H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJXCUAHWFFJFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CN(CC3=NC4=CC=CC=C4C=C3)C(CC5=CC=CC=N5)C6=CC=CC=N6 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H27N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2247262-97-9 |
Source


|
| Record name | [1,2-bis(pyridin-2-yl)ethyl]bis[(quinolin-2-yl)methyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-methyl-5-[(3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate](/img/structure/B2717459.png)



![N-(3-methylisoxazol-5-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2717468.png)
![N-(2-ethoxyphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2717469.png)

![2-[(3,5-Dimethylphenyl)sulfonyl]quinoxaline](/img/structure/B2717472.png)
![6,6,7,7-Tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B2717476.png)

![N-(3,4-dimethoxyphenethyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2717478.png)

![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}pyrido[1,2-a]indole-10-carbonitrile](/img/structure/B2717480.png)
